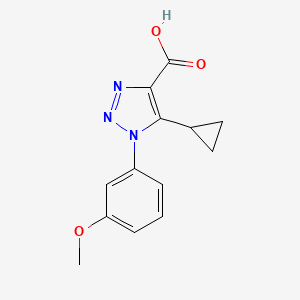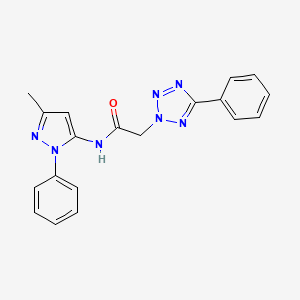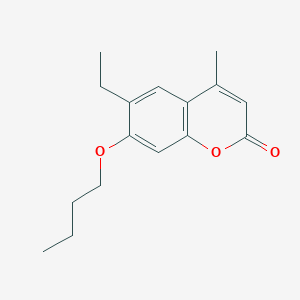
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one, also known as Coumarin 151, is a synthetic compound that belongs to the coumarin family. Coumarins are a class of organic compounds that are widely used in the pharmaceutical, agricultural, and food industries due to their diverse biological activities. Coumarin 151 is a potent inhibitor of cytochrome P450 2A6, a key enzyme involved in the metabolism of several drugs, carcinogens, and toxins in the liver.
Aplicaciones Científicas De Investigación
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 has been extensively studied for its inhibitory effect on cytochrome P450 2A6. This enzyme is responsible for the metabolism of several drugs, including nicotine, coumarin, and aflatoxin B1. Inhibition of this enzyme can lead to decreased metabolism and increased bioavailability of these drugs, which can have therapeutic or toxicological implications. 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 has also been investigated for its potential use as a lead compound for the development of new drugs that target cytochrome P450 2A6.
Mecanismo De Acción
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 inhibits cytochrome P450 2A6 by binding to the active site of the enzyme. This binding prevents the substrate from accessing the active site, thereby inhibiting the metabolism of the substrate. The inhibition is reversible, and the degree of inhibition is dependent on the concentration of 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151.
Biochemical and Physiological Effects
The inhibition of cytochrome P450 2A6 by 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 can have several biochemical and physiological effects. For example, inhibition of the metabolism of nicotine can lead to increased levels of nicotine in the blood, which can have implications for smoking cessation therapy. Inhibition of the metabolism of coumarin can lead to increased levels of coumarin in the blood, which can have anticoagulant effects. Inhibition of the metabolism of aflatoxin B1 can lead to decreased activation of the carcinogen, thereby reducing the risk of liver cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 has several advantages for lab experiments. It is a potent and selective inhibitor of cytochrome P450 2A6, which makes it a valuable tool for studying the role of this enzyme in drug metabolism and toxicity. It is also relatively easy to synthesize and has a high purity. However, there are also some limitations to using 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 in lab experiments. For example, it has a low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151. One direction is to investigate its potential as a lead compound for the development of new drugs that target cytochrome P450 2A6. Another direction is to study its effects on other enzymes and pathways involved in drug metabolism and toxicity. Additionally, it would be interesting to explore its potential as a therapeutic agent for smoking cessation or anticoagulation therapy. Finally, further studies are needed to determine the safety and toxicity of 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 in vivo and in humans.
Métodos De Síntesis
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 can be synthesized by the condensation of 4-methyl-7-nitrocoumarin and ethyl-6-bromohexanoate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with n-butyl lithium to form the final product. The yield of the synthesis process is approximately 30-40%.
Propiedades
IUPAC Name |
7-butoxy-6-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-7-18-14-10-15-13(9-12(14)5-2)11(3)8-16(17)19-15/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGMEFMSHMMEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1CC)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

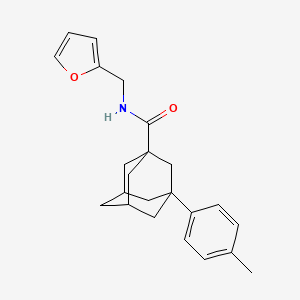
![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)
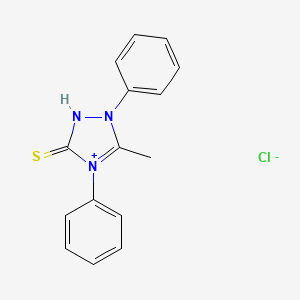

![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5037228.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5037248.png)
